molecular formula C32H54N2O2 B1246897 Dihydroplakinamine K

Dihydroplakinamine K

Cat. No.: B1246897
M. Wt: 498.8 g/mol
InChI Key: RWTFLBCUUBVVCW-XGHKHTGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroplakinamine K is a steroidal alkaloid isolated from the marine sponge Corticium niger, collected off Boracay Island, Philippines . It belongs to the plakinamine family, characterized by a steroidal backbone fused with nitrogen-containing functional groups. The compound was first reported in 2003 alongside plakinamines I-K, with its structure elucidated via spectroscopic analysis . This compound (compound 228 in recent studies) is the dihydro derivative of plakinamine K (227), indicating a saturated bond in its structure, which may influence its stability and bioactivity .

Properties

Molecular Formula

C32H54N2O2

Molecular Weight

498.8 g/mol

IUPAC Name

[(3R,4R,5R,9R,10R,13R,14R,17R)-10,13-dimethyl-3-(methylamino)-17-[(2R)-1-(3-propan-2-ylpyrrolidin-2-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate

InChI

InChI=1S/C32H54N2O2/c1-19(2)22-14-17-34-29(22)18-20(3)24-10-11-25-23-8-9-27-30(36-21(4)35)28(33-7)13-16-32(27,6)26(23)12-15-31(24,25)5/h8,19-20,22,24-30,33-34H,9-18H2,1-7H3/t20-,22?,24-,25+,26+,27+,28-,29?,30-,31-,32-/m1/s1

InChI Key

RWTFLBCUUBVVCW-XGHKHTGLSA-N

Isomeric SMILES

C[C@H](CC1C(CCN1)C(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@H]([C@@H]5OC(=O)C)NC)C)C

Canonical SMILES

CC(C)C1CCNC1CC(C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5OC(=O)C)NC)C)C

Synonyms

dihydroplakinamine K

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Cytotoxicity: Exhibits potent activity against the HCT-116 human colon carcinoma cell line, with an IC50 value of 1.4 μM .

Comparison with Similar Compounds

Dihydroplakinamine K is part of a broader family of steroidal alkaloids with structural and functional similarities. Below is a detailed comparison based on cytotoxicity, structural variations, and pharmacological profiles.

Cytotoxicity Data

Compound Structure Type Cytotoxicity (IC50/GI50) Assay Model Reference
Plakinamine I (225 ) Steroidal alkaloid IC50 = 10.6 μM HCT-116
Plakinamine J (226 ) Steroidal alkaloid IC50 = 6.1 μM; GI50 = 1.4 μM HCT-116; NCI-60
Plakinamine K (227 ) Steroidal alkaloid IC50 = 1.4 μM HCT-116
This compound ( 228 ) Dihydro derivative of 227 IC50 = 1.4 μM HCT-116
Plakinamine N (229 ) Steroidal alkaloid GI50 = 11.5 μM NCI-60
Plakinamine O (230 ) Steroidal alkaloid GI50 = 2.4 μM NCI-60

Notes:

  • Plakinamine J (226 ) shows divergent activity: moderate IC50 (6.1 μM) in HCT-116 but potent GI50 (1.4 μM) in the NCI-60 panel, highlighting assay-dependent variability .
  • Plakinamine O (230 ) demonstrates superior potency in the NCI-60 panel (GI50 = 2.4 μM), though cross-model comparisons are cautioned due to differing cell lines and protocols .

Structural and Functional Insights

  • Plakinamine I-J vs. K/Dihydro-K: Plakinamines I (225) and J (226) have higher IC50 values than K (227) and dihydro-K (228), implying that minor structural modifications (e.g., hydroxylation or side-chain alterations) significantly impact activity .

Pharmacological Implications

  • Colon Cancer Specificity : this compound and plakinamine J (226 ) show heightened activity against colon cancer lines (HCT-116 and NCI-60), suggesting a mechanism tied to colon-specific pathways, such as Wnt/β-catenin signaling .
  • Therapeutic Potential: While 228 is potent, plakinamine O (230) emerges as a stronger candidate for preclinical development due to its lower GI50 in the NCI-60 panel, which includes diverse cancer types .

Q & A

Q. How do I address peer review critiques about the novelty of my this compound research?

  • Methodology :
  • Preemptively compare your findings to prior work in the discussion section, highlighting unique aspects (e.g., novel targets, improved efficacy).
  • Use citation tools like CiteSpace to map research trends and position your study within emerging themes .

Data Presentation and Reproducibility

Q. What guidelines should I follow for presenting chemical data in manuscripts?

  • Methodology :
  • Structure formulas using IUPAC nomenclature and include stereochemistry.
  • Provide synthetic protocols in detail (e.g., reaction times, yields, purification steps).
  • Deposit raw spectra in public repositories (e.g., ChemSpider) for reproducibility .

Q. How can I ensure my this compound research meets reproducibility standards?

  • Methodology :
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Use electronic lab notebooks to document protocols.
  • Partner with independent labs for cross-validation of key results .

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